N-(pyridin-2-ylmethyl)pentanamide
Description
N-(pyridin-2-ylmethyl)pentanamide is an amide derivative featuring a pyridine ring linked via a methylene group to a pentanamide backbone. Its structure combines a nitrogen-containing heterocycle (pyridine) with a hydrophobic alkyl chain, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-7-11(14)13-9-10-6-4-5-8-12-10/h4-6,8H,2-3,7,9H2,1H3,(H,13,14) |
InChI Key |
JDROCJLUZIJAQK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCC1=CC=CC=N1 |
Canonical SMILES |
CCCCC(=O)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-(pyridin-2-ylmethyl)pentanamide has been identified as a promising scaffold for the development of novel therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research indicates that derivatives of this compound may act as modulators of the cannabinoid receptor system, offering potential therapeutic effects for conditions associated with these receptors, such as pain management and appetite stimulation .
Case Study: Huntington’s Disease
Recent studies have highlighted the role of small molecules, including derivatives of this compound, in disrupting harmful protein interactions in neurodegenerative diseases like Huntington's disease. These compounds were shown to interfere with the binding of mutant huntingtin protein to calmodulin, which is crucial for calcium signaling in neuronal cells. This approach demonstrated protective effects against cytotoxicity in cellular models, suggesting a pathway for developing neuroprotective therapies .
Biological Applications
Antinociceptive and Anti-inflammatory Properties
Research has suggested that this compound exhibits significant antinociceptive (pain-relieving) and anti-inflammatory activities. These properties make it a candidate for developing new analgesics and anti-inflammatory drugs. Experimental models have shown that modifications to the compound can enhance its efficacy while minimizing side effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Findings indicate that certain derivatives possess antiproliferative properties, making them suitable for further exploration as potential anticancer agents .
Material Science Applications
Corrosion Inhibition
The compound has also been studied for its potential as a corrosion inhibitor in industrial applications. Its ability to form stable complexes with metal surfaces can protect against oxidative damage, which is particularly valuable in environments where metals are exposed to corrosive agents.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
- Structure : Replaces the pyridin-2-ylmethyl group with a 4-methoxyphenyl moiety.
- Pharmacological Activity : Exhibits potent anthelmintic activity against Toxocara canis larvae (L3), comparable to albendazole but with reduced cytotoxicity in human and animal cells .
- Drug-Likeness :
- TPSA : 49.3 Ų (vs. 62.8 Ų for albendazole), indicating improved membrane permeability.
- LogP : 2.45 (vs. 3.01 for albendazole), suggesting better solubility.
- Synthetic Accessibility : Simplified synthesis (69% yield) compared to albendazole, which requires complex carbamate and guanidine functionalization .
N-(3-Bromophenyl)-2-Methylpentanamide
2-Amino-5-(3-Nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide
- Structure : Incorporates a thiazole ring and nitroguanidine group.
- Biological Activity : Moderate activity in unspecified assays (e.g., 8% inhibition in one study) .
- Key Differences : The thiazole and nitroguanidine groups enhance hydrogen-bonding capacity but may reduce metabolic stability compared to this compound.
Physicochemical and Pharmacokinetic Comparison
| Compound | This compound | N-(4-methoxyphenyl)pentanamide | N-(3-bromophenyl)-2-methylpentanamide |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O | C₁₂H₁₇NO₃ | C₁₂H₁₆BrNO |
| Molecular Weight (g/mol) | 220.27 | 223.27 | 270.17 |
| TPSA (Ų) | ~40 (estimated) | 49.3 | ~30 (estimated) |
| LogP | ~2.0 (predicted) | 2.45 | 3.5–4.0 |
| Synthetic Yield | Not reported | 69% | Not reported |
| CYP Inhibition | Not studied | CYP1A2 | Not studied |
| PAINS Alerts | None (predicted) | None | Not assessed |
Sources:
Preparation Methods
Carbodiimide-Mediated Coupling
Reagents : Pentanoic acid, pyridin-2-ylmethylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-dimethylaminopyridine (DMAP).
Procedure :
-
Dissolve pentanoic acid (1.0 equiv) and pyridin-2-ylmethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Add EDCI (1.5 equiv) and DMAP (0.1 equiv) at 0°C under inert atmosphere.
-
Stir at room temperature for 12–24 hours.
-
Quench with water, extract with DCM, and purify via column chromatography.
Yield : 65–78%.
Advantages : Mild conditions, minimal racemization.
Limitations : Requires stoichiometric coupling agents and extended reaction times.
HATU/DIPEA Activation
Reagents : Pentanoic acid, pyridin-2-ylmethylamine, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), N,N-diisopropylethylamine (DIPEA).
Procedure :
-
Activate pentanoic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in dimethylformamide (DMF) at 0°C.
-
Add pyridin-2-ylmethylamine (1.1 equiv) and stir at room temperature for 4–6 hours.
-
Concentrate under reduced pressure and purify via recrystallization.
Yield : 85–92%.
Advantages : High efficiency, shorter reaction time.
Limitations : DMF as solvent complicates purification.
Acid Chloride Route
Valeryl Chloride and Amine Condensation
Reagents : Valeryl chloride (pentanoyl chloride), pyridin-2-ylmethylamine, triethylamine (TEA).
Procedure :
-
Add valeryl chloride (1.1 equiv) dropwise to a solution of pyridin-2-ylmethylamine (1.0 equiv) and TEA (2.0 equiv) in tetrahydrofuran (THF) at 0°C.
-
Warm to room temperature and stir for 2 hours.
-
Filter to remove salts, concentrate, and purify via silica gel chromatography.
Yield : 80–88%.
Advantages : Rapid reaction, high atom economy.
Limitations : Handling corrosive acid chloride requires stringent safety measures.
Catalytic Dehydrative Methods
Diboronic Acid Anhydride (DBAA) Catalysis
Reagents : Pentanoic acid, pyridin-2-ylmethylamine, diboronic acid anhydride.
Procedure :
-
Mix pentanoic acid (1.0 equiv), pyridin-2-ylmethylamine (1.1 equiv), and DBAA (10 mol%) in toluene.
-
Heat at 80°C for 6–8 hours under Dean-Stark conditions to remove water.
-
Purify via flash chromatography.
Yield : 70–75%.
Advantages : Catalyst recyclability, avoids coupling agents.
Limitations : Moderate yields compared to stoichiometric methods.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| EDCI/DMAP | EDCI, DMAP, DCM | RT, 12–24 h | 65–78% | Mild, scalable |
| HATU/DIPEA | HATU, DIPEA, DMF | RT, 4–6 h | 85–92% | High efficiency |
| Acid Chloride | Valeryl chloride, TEA | 0°C → RT, 2 h | 80–88% | Rapid, high yield |
| DBAA Catalysis | DBAA, toluene | 80°C, 6–8 h | 70–75% | Catalyst reuse, no coupling agents |
Key Findings :
-
HATU/DIPEA offers the highest yields (up to 92%) due to superior activation of the carboxylic acid.
-
Acid chloride methods are optimal for large-scale synthesis but require careful handling.
-
Catalytic methods (e.g., DBAA) are environmentally favorable but necessitate further optimization for industrial use.
Optimization Strategies
Solvent Effects
Stoichiometry and Temperature
-
Excess amine (1.1–1.2 equiv) improves conversion in EDCI and HATU methods.
-
Lower temperatures (0°C) minimize side reactions in acid chloride routes.
Q & A
What synthetic methodologies are recommended for the efficient preparation of N-(pyridin-2-ylmethyl)pentanamide in academic research?
Basic Question
this compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting pyridine-2-carbaldehyde with pentanamide precursors under catalytic hydrogenation or using coupling agents like EDC/HOBt. For example, analogous syntheses of pyridinylmethyl amines (e.g., N-Ethyl-N-(2-pyridylmethyl)amine) employ pyridine-2-carbaldehyde and alkylamines in the presence of NaBH₃CN or similar reducing agents . Purity validation requires HPLC, NMR (¹H/¹³C), and mass spectrometry to confirm the absence of unreacted intermediates or byproducts.
How does the pyridin-2-ylmethyl moiety influence the reactivity and interaction of this compound in biological systems?
Basic Question
The pyridin-2-ylmethyl group enhances hydrogen-bonding and π-π stacking interactions due to its aromatic nitrogen and planar structure. This moiety increases solubility in polar solvents and improves binding affinity to biological targets like enzymes or receptors. For instance, analogs such as 3-{chromenyl}-N-(pyridin-2-ylmethyl)propanamide exhibit unique bioactivity attributed to the pyridine ring’s electronic effects and steric accessibility . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes, while SPR assays quantify interaction kinetics.
What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound derivatives?
Advanced Question
Structural elucidation of derivatives often involves:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine high-resolution data to resolve bond angles and torsional strain .
- Multinuclear NMR : ¹⁵N NMR and 2D NOESY identify conformational isomers, while ¹⁹F NMR (for fluorinated analogs) tracks electronic environments .
- IR/Raman spectroscopy : Differentiates amide tautomers (e.g., keto-enol) and hydrogen-bonding networks.
For conflicting spectral data (e.g., unexpected coupling constants), dynamic NMR or variable-temperature studies can clarify dynamic processes like restricted rotation .
In the context of heterocyclic compound synthesis, how can this compound be utilized to achieve regioselective outcomes?
Advanced Question
this compound serves as a precursor in rhodium-catalyzed cycloadditions. For example, reacting it with 2,3-diphenylcyclopropenone using [Rh(OAc)(cod)]₂ in toluene yields pyrrolone derivatives (e.g., 5-butyl-5-hydroxy-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one). Regioselectivity is controlled by steric effects of the pentanamide chain and electronic modulation from the pyridine ring. Additives like 2-phenylbenzoic acid improve yield by stabilizing intermediates . Reaction optimization via DoE (Design of Experiments) identifies critical factors (catalyst loading, temperature).
What experimental approaches are employed to analyze and reconcile discrepancies in reaction mechanisms involving this compound under varying catalytic conditions?
Advanced Question
Mechanistic contradictions (e.g., unexpected byproducts or yield variations) are addressed through:
- Isotopic labeling : ¹³C/²H tracing identifies bond cleavage/formation pathways.
- Kinetic studies : Monitoring reaction progress via in-situ FTIR or LC-MS reveals rate-determining steps.
- Computational modeling : DFT calculations (e.g., Gaussian 16) compare transition-state energies for competing pathways .
For example, in Rh-catalyzed reactions, competing pathways may generate hydroxylated vs. unsaturated pyrrolones. High-pressure NMR or XAS (X-ray absorption spectroscopy) can probe catalyst speciation .
How can researchers design scalable purification protocols for this compound while minimizing degradation?
Advanced Question
Purification challenges arise from the compound’s sensitivity to hydrolysis and oxidation. Recommended steps:
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients separates polar impurities.
- Crystallization : Use mixed solvents (e.g., EtOAc/hexane) to enhance crystal lattice stability.
- Stability studies : TGA/DSC assesses thermal degradation, while LC-MS monitors hydrolytic byproducts (e.g., pentanoic acid).
For large-scale synthesis, continuous flow reactors reduce exposure to moisture and oxygen .
What role does this compound play in studying enzyme-substrate interactions, and how are these assays designed?
Advanced Question
The compound’s amide bond mimics peptide substrates in protease or amidase assays. Experimental designs include:
- Fluorescent probes : Conjugating fluorophores (e.g., AMC) to the pentanamide chain enables real-time activity monitoring via FRET.
- Kinetic analysis : Michaelis-Menten parameters (Km, Vmax) are derived using stopped-flow techniques .
- Crystallography : Co-crystallization with enzymes (e.g., trypsin) reveals binding poses and catalytic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
